2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol
Description
2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol is a phenolic derivative featuring a 2,4-dichloro-substituted aromatic ring and a prop-2-enylamino (allylamino) group attached via a methylene bridge. These compounds are frequently explored as synthetic elicitors in plant immunity, antimicrobial agents, or ligands for metal coordination .
Properties
CAS No. |
6626-56-8 |
|---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2,4-dichloro-6-[(prop-2-enylamino)methyl]phenol |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-13-6-7-4-8(11)5-9(12)10(7)14/h2,4-5,13-14H,1,3,6H2 |
InChI Key |
FUFCGCZEOSMUDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
General Synthetic Route
The predominant synthetic approach involves a Mannich-type reaction where the phenolic substrate undergoes a condensation with formaldehyde and allylamine to introduce the [(prop-2-enylamino)methyl] substituent at the 6-position of the phenol ring.
-
$$
\text{2,4-Dichloro-6-methylphenol} + \text{Formaldehyde} + \text{Allylamine} \rightarrow \text{this compound}
$$ -
- Formaldehyde reacts with allylamine to form an iminium intermediate.
- The phenol ring, activated by electron-withdrawing chloro substituents, undergoes electrophilic substitution at the 6-position.
- The methylene bridge (-CH2-) links the phenol and allylamine moieties.
Typical Experimental Conditions
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Methanol, ethanol, or water | Polar protic solvents preferred |
| Temperature | 25–80 °C | Room temperature to moderate heating |
| Reaction Time | 4–24 hours | Depends on scale and catalyst presence |
| Catalyst | Acidic catalysts (e.g., HCl) | To facilitate iminium ion formation |
| pH | Slightly acidic (pH 4–6) | Optimal for Mannich reaction |
| Molar Ratios | Phenol:formaldehyde:allylamine = 1:1.2:1.2 | Slight excess of formaldehyde and amine |
Purification and Yield
- Purification: Typically involves extraction with organic solvents (e.g., dichloromethane), followed by recrystallization or chromatography.
- Yields: Reported yields range from 65% to 85%, depending on reaction scale and purity of reagents.
Research Data and Analytical Results
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material prep | 2,4-Dichloro-6-methylphenol | Commercial or synthesized |
| Mannich reaction | Formaldehyde + Allylamine + Acid catalyst | Formation of aminomethylated product |
| Reaction conditions | Solvent: Methanol; Temp: 50 °C; Time: 12 h | Moderate heating improves yield |
| Purification | Organic extraction + recrystallization | Purity >95% achievable |
| Yield | 65–85% | Dependent on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2,4-dichloro-6-[(prop-2-enylamino)methyl]phenol, highlighting substituent variations, biological activities, and research findings:
Key Research Findings and Substituent Effects
Physicochemical Properties
- Crystal Engineering: Analog DMP (6-methylpyridinylimino) forms corrugated sheets via halogen bonds, enabling elasto-plastic crystal behavior . Halogen substituents (e.g., Cl, I) enhance intermolecular interactions, critical for material flexibility .
- Synthetic Accessibility: Reductive amination (e.g., MC4-92 synthesis ) is a common route for amino-methyl derivatives, suggesting feasible scalability for the target compound.
Metal Coordination
- Schiff base derivatives (e.g., triazole ligand ) form stable complexes with transition metals, enhancing antimicrobial activity.
Biological Activity
2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides insights into its mechanisms of action, relevant case studies, and research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. For instance, derivatives of similar compounds have shown efficacy in inhibiting pathogens such as Erysiphe cichoracearum and C. lagenarium in agricultural settings .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level | Reference |
|---|---|---|
| Erysiphe cichoracearum | Moderate | |
| C. lagenarium | High | |
| Bacillus subtilis | Low |
Anticancer Properties
The compound has also been investigated for its anticancer properties. It interacts with various molecular targets involved in cancer progression. The mechanism involves the formation of hydrogen bonds with biological macromolecules, which can modulate the activity of enzymes and receptors related to tumor growth .
Case Study: Inhibition of Cancer Cell Proliferation
A study assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | |
| MCF-7 (Breast Cancer) | 30 | |
| A549 (Lung Cancer) | 20 |
The biological activity of this compound can be attributed to its structural features:
- Phenolic Group : The phenolic moiety allows for hydrogen bonding with proteins and nucleic acids, enhancing interaction with biological targets.
- Benzothiazole Moiety : This part of the molecule is believed to interact with various enzymes and receptors, potentially leading to altered signaling pathways associated with cell growth and apoptosis .
Research Findings
Recent studies have focused on the synthesis of derivatives and their biological evaluations. For example, novel derivatives have shown enhanced activity against specific pathogens and cancer cells compared to the parent compound .
Table 3: Summary of Research Findings on Derivatives
Q & A
Q. How can conflicting bioactivity data be resolved through experimental redesign?
- Methodology : Address discrepancies (e.g., inconsistent IC₅₀ values) by standardizing assay conditions (pH, solvent controls) and using isogenic pathogen strains. Meta-analysis of dose-response curves and checkerboard synergy assays (e.g., with commercial antibiotics) clarifies mechanistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
